molecular formula C18H17N3O2S2 B305480 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B305480
M. Wt: 371.5 g/mol
InChI Key: PQLOODFFPRCMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide, also known as MPOSA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is not fully understood. However, it has been proposed that 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide exerts its therapeutic effects by inhibiting the production of inflammatory cytokines and prostaglandins. 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and prostaglandins in animal models of inflammation. 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has also been shown to reduce pain and inflammation in animal models of arthritis. In addition, 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has been shown to have a protective effect on the liver and heart.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is that it exhibits a high degree of selectivity towards COX-2, which is overexpressed in many types of cancer. This makes 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide a potential candidate for the development of anti-cancer drugs. However, one of the limitations of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide. One area of interest is the development of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide-based fluorescent probes for imaging applications. Another area of interest is the development of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide-based anti-cancer drugs. Further studies are also needed to fully understand the mechanism of action of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide and its potential therapeutic applications.
Conclusion:
In conclusion, 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. The synthesis of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide involves a multi-step process, and it has been extensively studied for its anti-inflammatory, analgesic, and anti-tumor activities. 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has a range of biochemical and physiological effects, and it exhibits a high degree of selectivity towards COX-2. However, further studies are needed to fully understand the mechanism of action of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide involves a multi-step process that includes the reaction of 4-methylphenylhydrazine with carbon disulfide, followed by cyclization with ethyl chloroacetate to form 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate product is then reacted with 3-(methylthio)aniline and acetic anhydride to obtain 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide.

Scientific Research Applications

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has also been shown to have a protective effect on the liver and heart. In addition, 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide has been studied for its potential use as a fluorescent probe for imaging applications.

properties

Product Name

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H17N3O2S2/c1-12-6-8-13(9-7-12)17-20-21-18(23-17)25-11-16(22)19-14-4-3-5-15(10-14)24-2/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

PQLOODFFPRCMKY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)SC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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